(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe” is a synthetic organic molecule that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl groups in the structure often enhances the compound’s metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrazines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a pyrazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst: Palladium or copper-based catalysts
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants
Purification: Employing techniques such as recrystallization, chromatography, or distillation
Quality Control: Ensuring the final product meets the required specifications through analytical methods like HPLC or NMR spectroscopy
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated or ketone derivatives
Reduction: Formation of reduced analogs with fewer oxygen atoms
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, triazolopyrazines have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, making them valuable in drug discovery.
Medicine
Medicinally, compounds with similar structures have shown promise as therapeutic agents for treating diseases such as cancer, infectious diseases, and neurological disorders. Their ability to interact with specific molecular targets makes them potential candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups may enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
- (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
- (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
1803026-54-1 |
---|---|
Molecular Formula |
C₁₆H₁₂F₆N₄O |
Molecular Weight |
390.28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.